Desglucoruscin

Description

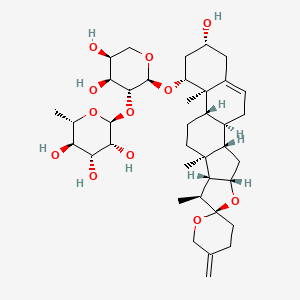

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4,5-dihydroxy-2-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H58O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,18-19,21-35,39-44H,1,7-16H2,2-5H3/t18-,19-,21+,22+,23-,24-,25-,26-,27+,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTQATADKAKTAX-RFJPXPNDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC18CCC(=C)CO8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)C)O[C@]18CCC(=C)CO8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H58O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical and Biosynthetic Pathways of Desglucoruscin in Ruscus Species

Botanical Origins and Chemotaxonomy of Desglucoruscin-Containing Plants

Desglucoruscin belongs to the class of steroidal saponins (B1172615), characterized by a spirostanol (B12661974) nucleus linked to sugar moieties. Its presence and distribution are primarily documented within the Ruscus genus.

Ruscus aculeatus L., commonly known as Butcher's-broom, is a perennial semi-shrub native to the Mediterranean region, Central, and Eastern Europe researchgate.netresearchgate.net. The plant's rhizomes and roots are rich sources of steroidal saponins, including ruscogenins, ruscin, and Desglucoruscin researchgate.netresearchgate.netresearchgate.net. Desglucoruscin has been quantified in various parts of R. aculeatus, with notable presence in rhizomes and roots, and to a lesser extent in shoots researchgate.netwholisticmatters.comfrontiersin.org. While R. aculeatus is the most extensively studied species, other Ruscus species, such as R. ponticus, R. hypoglossum, and R. hypophyllum, are also known to contain related steroidal saponins researchgate.net.

Table 1: Presence of Desglucoruscin in Ruscus aculeatus

| Plant Part | Reported Presence of Desglucoruscin | Approximate Concentration Range (mg/g DW) | References |

| Rhizomes | Present | 0.1 - 1.66 | researchgate.netresearchgate.netwholisticmatters.comfrontiersin.org |

| Roots | Present | 0.1 - 0.8 | researchgate.netwholisticmatters.comfrontiersin.org |

| Shoots | Present | Trace - 1.12 | researchgate.netwholisticmatters.comfrontiersin.org |

Note: Concentrations can vary based on clone, developmental stage, and environmental factors.

The biosynthesis of steroidal saponins involves the conversion of cholesterol or phytosterols (B1254722) into complex glycosylated structures. In Ruscus species, the aglycones ruscogenin (B1680278) and neoruscogenin (B191974) are key steroid skeletons. Neoruscogenin, in particular, serves as the aglycone for Desglucoruscin researchgate.netresearchgate.netresearchgate.netfrontiersin.orggoogle.comnih.gov. The biosynthesis pathway likely involves the initial formation of neoruscogenin from sterol precursors, followed by the sequential addition of sugar units to form more complex glycosides, which can then be modified. Desglucoruscin itself is considered a desmoside, meaning it has a sugar chain attached to the aglycone frontiersin.org. The term "precursor" in this context primarily refers to the aglycone (neoruscogenin) and potentially more complex saponins from which Desglucoruscin is derived via hydrolysis.

Enzymatic Bioconversion Pathways of Desglucoruscin

The formation of Desglucoruscin within the plant involves enzymatic modifications of sterol precursors and the subsequent glycosylation and potential deglycosylation of intermediate saponins.

Research indicates that Desglucoruscin is often formed through the hydrolysis of more complex saponins, such as ruscin and ruscoside, which are also found in R. aculeatus researchgate.netmdpi.com. This process involves the enzymatic cleavage of specific sugar residues from the parent saponin (B1150181).

It is important to note that the prompt's suggestion of "Glucoraphanin hydrolysis to Desglucoruscin" is not supported by available scientific literature. Glucoraphanin (B191350) is a glucosinolate found in cruciferous vegetables like broccoli, and its hydrolysis, typically mediated by myrosinase, yields sulforaphane, a compound with distinct biological activities researchgate.netwholisticmatters.comfrontiersin.org. There is no evidence linking glucoraphanin metabolism to the biosynthesis of Desglucoruscin in Ruscus species.

The specific enzymes responsible for the direct biosynthesis of Desglucoruscin are not fully elucidated. However, studies on saponin metabolism suggest the involvement of glycosidases. For instance, naringinase, an enzyme complex containing α-galactosidase activity, has been implicated in the synthesis of steroidal saponins, including Desglucoruscin, from steroid aglycones creative-enzymes.com. Additionally, crude enzyme preparations from Aspergillus niger, containing hydrolase activities, have been used for the partial enzymatic hydrolysis of saponins like ruscin and ruscoside, which could lead to the formation of Desglucoruscin google.com. These findings suggest that specific glycosidases play a crucial role in cleaving sugar chains from precursor saponins to yield Desglucoruscin.

Molecular Mechanisms and Genetic Regulation of Desglucoruscin Biosynthesis

The biosynthesis of secondary metabolites like steroidal saponins is a complex process regulated by a network of genes and molecular pathways. In Ruscus aculeatus, the production of ruscogenins, including Desglucoruscin, has been shown to be influenced by several factors at the genetic and cellular level.

Studies on R. aculeatus tissue cultures have revealed that the biosynthesis of steroidal saponins is clone-specific, meaning that different genetic lines (clones) of the plant exhibit distinct patterns and levels of saponin production nih.gov. This indicates that genetic makeup plays a significant role in regulating the expression of genes involved in the steroidal saponin pathway. Furthermore, the developmental stage and the type of tissue culture (e.g., callus versus organogenesis) can significantly impact saponin biosynthesis, with organogenesis leading to increased production compared to undifferentiated callus cultures nih.govnih.gov.

While specific genes or regulatory transcription factors directly controlling Desglucoruscin biosynthesis have not been identified, general principles of plant secondary metabolite regulation likely apply. These include the coordinated expression of genes encoding enzymes in the sterol biosynthesis pathway, glycosyltransferases, and other modifying enzymes, often regulated by transcription factors responding to developmental cues and environmental signals.

Advanced Synthetic and Semisynthetic Strategies for Desglucoruscin and Analogues

Chemoenzymatic Synthesis of Desglucoruscin

Chemoenzymatic synthesis has emerged as a powerful strategy for modifying complex natural products like Desglucoruscin, offering high selectivity and mild reaction conditions. A notable example is the selective derhamnosylation of Desglucoruscin.

Research has demonstrated the efficacy of using α-L-rhamnosidases, particularly those derived from fungal sources, for the targeted removal of rhamnose residues from Desglucoruscin researchgate.netnih.govresearchgate.netcuni.cznih.govresearchgate.netprokazyme.com. For instance, an α-L-rhamnosidase isolated from Aspergillus niger K2 CCIM, when induced by rhamnose, has been successfully employed for the preparative-scale derhamnosylation of Desglucoruscin. This enzymatic process yielded the desired product in approximately 70% yield, with negligible contamination from other glycosidases researchgate.netnih.govresearchgate.netnih.govresearchgate.net. This method represents a precise semisynthetic route to modified saponins (B1172615).

Furthermore, enzymatic hydrolysis, in general, is recognized as a method to obtain more pharmacologically active compounds from Ruscus species researchgate.netresearchgate.net. Bioconversion processes utilizing enzyme preparations containing β-glucopyranosidase and α-rhamnopyranosidase have been developed for the production of related monoglycosides like desglucodesrhamnoruscin from Ruscus aculeatus extracts researchgate.net.

Table 1: Chemoenzymatic Derhamnosylation of Desglucoruscin

| Enzyme Source/Type | Substrate | Reaction Type | Product | Yield | Reference(s) |

| Aspergillus niger K2 CCIM α-L-rhamnosidase | Desglucoruscin | Selective Derhamnosylation | Desglucoruscin derivative (desrhamnosylated) | ~70% | researchgate.netnih.govresearchgate.netnih.govresearchgate.net |

| General α-L-rhamnosidases | Desglucoruscin | Derhamnosylation | Desrhamnosylated Desglucoruscin | Varies | prokazyme.comscienceandnature.org |

| β-glucopyranosidase & α-rhamnopyranosidase | Ruscus extracts | Bioconversion/Hydrolysis | Desglucodesrhamnoruscin | 19% (for desglucodesrhamnoruscin) | researchgate.net |

Stereoselective Synthesis Methodologies for Desglucoruscin

While a complete total stereoselective synthesis of Desglucoruscin has not been extensively detailed in the provided literature, general methodologies for the stereoselective synthesis of complex steroidal saponins and glycosides offer insights into potential approaches. These strategies often focus on controlling the stereochemistry of critical chiral centers, particularly within the steroidal backbone and glycosidic linkages.

Methodologies employed in the broader field of steroidal saponin (B1150181) synthesis include:

Gold(I)-catalyzed glycosylation : This approach, often assisted by Lewis or Brønsted acids, has been used for the synthesis of various spirostanol (B12661974) saponins researchgate.net.

Stereoselective C-glycosylation : Palladium-catalyzed reactions involving glycals and organotrifluoroborate salts enable the stereoselective formation of C-glycosidic bonds, yielding C-aryl glycosides with high α-stereoselectivity rsc.org.

Modifications of the Spiroketal Moiety : Reactions such as bromination-ring opening, amination-ring opening, and bromolactonization of the spiroketal moiety in steroidal sapogenins provide new strategies for utilizing the intact skeleton in efficient syntheses bvsalud.orgcpu.edu.cn.

Asymmetric Synthesis of Steroidal Alkaloids : Techniques like epimerization at C25 and chiral transformations of sapogenins are crucial for constructing the correct stereochemistry in related steroidal compounds researchgate.netresearchgate.net.

These general methods highlight the importance of precise control over stereochemistry during the construction of the complex polycyclic aglycone and the attachment of sugar moieties.

Rational Design and Synthesis of Desglucoruscin Analogues

Rational design of Desglucoruscin analogues often stems from understanding its structure-activity relationships (SAR) and modifying specific parts of the molecule to potentially enhance or alter its biological effects.

Structure-Activity Relationship (SAR) Studies for Desglucoruscin Derivatives

SAR studies for Desglucoruscin and related steroidal saponins suggest that the degree of glycosylation plays a significant role in bioactivity. It has been observed that the pharmacological action can increase with a decrease in the number of sugar molecules attached to the aglycone researchgate.netresearchgate.net. This implies that Desglucoruscin, being a des-glycosylated form of other saponins, might possess altered or enhanced activities compared to its more heavily glycosylated precursors.

General SAR principles for saponins indicate that modifications to both the aglycone and the sugar chains can profoundly influence their bioactivity nih.govencyclopedia.pubresearchgate.net. For instance, in steroidal alkaloids, the presence of heteroatoms like nitrogen and oxygen in the aglycone has been correlated with increased antiproliferative activity acs.org. While Desglucoruscin is a saponin, these findings underscore the potential for SAR exploration through targeted modifications of its steroidal core.

Glycosidic Linkage Modifications and Their Impact on Bioactivity

Modifying the glycosidic linkages is a key strategy for generating Desglucoruscin analogues. The selective enzymatic removal of specific sugar units, such as the derhamnosylation of Desglucoruscin, directly alters the glycosidic structure researchgate.netnih.govresearchgate.netnih.govresearchgate.netprokazyme.com. As noted in the SAR discussion, such modifications can impact bioactivity.

Development of Novel Derivatization Methods for Desglucoruscin

Novel derivatization methods for Desglucoruscin primarily focus on precise chemical or enzymatic transformations to create analogues with potentially improved properties.

The chemoenzymatic derhamnosylation using specific α-L-rhamnosidases represents a significant advancement in derivatization methods. This highly selective enzymatic cleavage allows for the targeted removal of the rhamnose moiety, yielding a novel derivative with a modified glycosidic structure researchgate.netnih.govresearchgate.netnih.govresearchgate.net. This approach is advantageous due to its mild conditions and high specificity, minimizing unwanted side reactions that can occur with traditional chemical methods.

Beyond enzymatic modifications, general strategies for derivatizing saponins involve modifications to the aglycone or sugar moieties to explore SAR. These can include acetylation, esterification, or the introduction of other functional groups, aiming to optimize properties such as solubility, stability, or target interaction nih.govencyclopedia.pubacs.orgmdpi.com. While specific chemical derivatization methods for Desglucoruscin are not detailed in the provided search results, these general approaches represent avenues for novel derivatization.

Compound List:

Desglucoruscin

Ruscoponticoside C

Ruscin

Ruscoside

Desglucodesrhamnoruscin

Desglucoruscoside

Gracillin

Dioscin

Solasodine

Tigogenin

Hecogenin

Protodioscin

Hederacoside C

Naringin

Hesperidin

Rutin

Quercitrin

Ginsenosides-Rg2

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the preclinical pharmacological investigations of the chemical compound "Desglucoruscin."

Therefore, it is not possible to provide a detailed article on its biological activities according to the structured outline requested. No research data was found for "Desglucoruscin" in relation to the following areas:

Cellular Mechanism of Action: No studies were identified that investigated the cellular mechanisms of Desglucoruscin in any cell line.

Modulation of Receptor Activity and Signaling Pathways: There is no available data on whether Desglucoruscin interacts with or modulates any specific receptors or signaling pathways.

Enzymatic Target Inhibition: No literature was found describing the inhibitory effects of Desglucoruscin on enzymes such as α-glucosidase or DPP-4.

Cellular Glucose Metabolism Modulation: There are no published studies on the effects of Desglucoruscin on cellular glucose metabolism, including glucose uptake.

Immunomodulatory Effects: The potential immunomodulatory properties of Desglucoruscin on cellular systems have not been reported in the available literature.

Antioxidant Activity and Oxidative Stress Mitigation: No cell-based assays or studies detailing the antioxidant potential of Desglucoruscin could be located.

Without any primary or secondary research sources detailing the in vitro pharmacological profiling of Desglucoruscin, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research on this specific compound is needed before a comprehensive pharmacological profile can be described.

Preclinical Pharmacological Investigations of Desglucoruscin S Biological Activities

In Vivo Studies of Ruscogenin (B1680278) in Animal Models

Preclinical in vivo studies are critical for evaluating the therapeutic potential of compounds in a complex biological system. For Ruscogenin, research has primarily utilized animal models of diabetic complications to elucidate its pharmacological effects.

Selection and Justification of Preclinical Animal Models

The primary animal model used to investigate the effects of Ruscogenin in the context of diabetes is the streptozotocin (STZ)-induced diabetic rat. nih.govnih.govresearchgate.net

Streptozotocin (STZ)-Induced Diabetes Model: This is a widely used and well-characterized model for inducing hyperglycemia. nih.govnih.gov STZ is a chemical toxic to the insulin-producing beta cells of the pancreas. nih.govnih.gov Its administration leads to the destruction of these cells, resulting in a state of insulin (B600854) deficiency that mimics type 1 diabetes in humans. nih.govnih.govresearchgate.net This model is particularly useful for studying diabetic complications that arise from chronic hyperglycemia, such as diabetic nephropathy (kidney disease). nih.govnih.govresearchgate.net Researchers justify using the STZ model because it allows for the investigation of a compound's effects on the consequences of high blood glucose, independent of factors like obesity or insulin resistance, which are characteristic of type 2 diabetes models. semanticscholar.org

While the STZ model was used for Ruscogenin, other common preclinical models for metabolic disease research include:

Genetic Models of Type 2 Diabetes: These include the Leprdb/db mouse and the Zucker Diabetic Fatty (ZDF) rat, which have spontaneous mutations in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia. nih.govsemanticscholar.orggreentech-bio.commdpi.com

Diet-Induced Obesity (DIO) Models: Rodents, such as C57BL/6J mice, are fed a high-fat diet to induce obesity, insulin resistance, and other metabolic syndrome characteristics, closely mirroring the progression of diet-related type 2 diabetes in humans. semanticscholar.org

Impact of Ruscogenin on Glucose Homeostasis and Metabolic Parameters in Animal Systems

In studies using STZ-induced diabetic rats, the administration of Ruscogenin did not demonstrate a significant impact on key markers of glucose homeostasis. Research findings indicate that treatment with Ruscogenin for eight weeks did not lower the elevated levels of plasma glucose or glycosylated hemoglobin (HbA1c) in these animals. nih.gov This suggests that, within this experimental model, Ruscogenin does not possess direct hypoglycemic or glucose-lowering effects. nih.gov

However, the treatment did positively affect other metabolic parameters associated with diabetic complications. For instance, Ruscogenin administration led to a reduction in the kidney-to-body weight ratio, indicating a protective effect against diabetes-induced kidney enlargement (renal hypertrophy). nih.gov It also reversed renal dysfunction, as evidenced by improvements in creatinine clearance and reductions in blood urea nitrogen and proteinuria. nih.govresearchgate.net

| Parameter | Diabetic Control Group | Ruscogenin-Treated Group | Effect on Glucose Homeostasis |

|---|---|---|---|

| Plasma Glucose | Significantly Elevated | No Significant Reduction | None Observed |

| Glycosylated Hemoglobin (HbA1c) | Significantly Elevated | No Significant Reduction | None Observed |

| Kidney/Body Weight Ratio | Markedly Elevated | Significantly Reduced | Indirect Improvement |

| Proteinuria | Markedly Elevated | Significantly Reduced | Indirect Improvement |

Evaluation of Ruscogenin's Effects on Organ-Specific Physiology in Vivo (e.g., liver, pancreas)

The available in vivo research on Ruscogenin in STZ-induced diabetic models has predominantly focused on its effects on the kidney, demonstrating significant renoprotective activity. nih.govnih.govresearchgate.net

Kidney: Ruscogenin was found to markedly improve the histological architecture of the diabetic kidney. nih.govresearchgate.net It ameliorated structural abnormalities and suppressed inflammation and fibrosis within the renal tissue. nih.govnih.gov These findings highlight a potent organ-protective effect on the kidneys, which are highly vulnerable to damage from chronic hyperglycemia.

There is a lack of specific data from these studies regarding the direct effects of Ruscogenin on the physiology of the liver and pancreas in diabetic animal models. While the liver and pancreas are central to glucose homeostasis, the primary therapeutic action of Ruscogenin observed in this context was not on glucose metabolism itself, but rather on mitigating downstream organ damage. nih.gov

Pharmacodynamic Analysis of Ruscogenin in Experimental Animal Models

Pharmacodynamic studies reveal that the mechanism of action for Ruscogenin in ameliorating diabetic nephropathy is linked to its anti-inflammatory and anti-fibrotic properties. nih.govnih.govresearchgate.net

The key pharmacodynamic effects observed in the kidneys of STZ-diabetic rats include:

Inhibition of NF-κB Activation: Ruscogenin treatment significantly suppressed the activity of nuclear factor-κB (NF-κB) in the diabetic kidney. nih.govnih.gov NF-κB is a protein complex that controls the transcription of DNA and is a master regulator of the inflammatory response. Its increased activation is a hallmark of diabetic nephropathy.

Reduction of Inflammatory Markers: By inhibiting NF-κB, Ruscogenin decreased the expression of downstream inflammatory genes, including intercellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1). nih.govresearchgate.net This led to a reduction in the infiltration of macrophages into the kidney tissue. nih.gov

Suppression of Fibrotic Factors: The treatment also decreased the renal expression of transforming growth factor-β1 (TGF-β1) and fibronectin, two key proteins involved in the development of renal fibrosis (scarring). nih.gov

These findings collectively demonstrate that Ruscogenin's therapeutic effect in this model is not mediated by altering blood glucose, but by targeting the inflammatory and fibrotic pathways that drive organ damage. nih.gov

Molecular and Cellular Underpinnings of Desglucoruscin Action

Role of Hexosamine Biosynthesis Pathway in Desglucoruscin's Cellular Effects

Research into a class of related compounds, steroidal saponins (B1172615), has indicated effects on glucose metabolism. For instance, some saponins have been observed to modulate blood glucose levels and the activity of enzymes involved in glycolysis. Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, or other organic molecules, is a fundamental aspect of the biosynthesis of steroidal saponins themselves. However, this inherent involvement in glycosylation during their formation does not directly imply that Desglucoruscin, as a final product, modulates the HBP in target cells.

The HBP is a key nutrient-sensing pathway, and its dysregulation is implicated in various pathological conditions. A direct link between Desglucoruscin and this pathway would be a significant finding, potentially opening new avenues for understanding its biological effects. However, based on the current body of research, any such connection remains speculative.

Future research is necessary to explore the potential interplay between Desglucoruscin and the HBP. Such studies could involve targeted metabolomic analyses to measure levels of HBP intermediates, like UDP-GlcNAc, in cells treated with Desglucoruscin. Additionally, investigating the expression and activity of key HBP enzymes, such as glutamine:fructose-6-phosphate amidotransferase (GFAT), in the presence of Desglucoruscin would provide valuable insights.

Interactive Data Table: Effects of Steroidal Saponins on Metabolic Parameters

While specific data on Desglucoruscin's effect on the HBP is unavailable, the following table summarizes findings from studies on other steroidal saponins to provide context on their general metabolic influence.

| Compound Class | Model System | Observed Effect | Key Metabolic Parameter | Reference Finding |

| Steroidal Saponins | Hybrid Groupers | Regulation of glucose and lipid metabolism | Decreased hepatic glycogen and blood glucose | Studies have shown that some saponins can significantly reduce hepatic glycogen and blood glucose levels. |

| Steroidal Saponins | Various | Antifungal activity | Fungal cell membrane integrity | The glycosylation pattern of steroidal saponins, such as 2'-O-rhamnosylation, has been correlated with strong antifungal effects. |

| Steroidal Saponins | General | Hypoglycemic action | Insulin (B600854) response and plasma insulin levels | The hypoglycemic effects of some saponins are attributed to mechanisms like improved insulin response and increased insulin release. |

Advanced Analytical Methodologies for Desglucoruscin Characterization in Research

State-of-the-Art Extraction and Isolation Techniques for Desglucoruscin from Biological Matrices

Effective extraction and isolation are paramount for obtaining Desglucoruscin from complex biological matrices, such as plant tissues or biological fluids used in preclinical studies. These processes aim to selectively separate the target analyte from interfering substances, thereby concentrating it for subsequent analysis nih.govsigmaaldrich.com. While specific protocols for Desglucoruscin may vary, general approaches often involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) techniques tailored to the compound's polarity and the matrix composition sigmaaldrich.comeuropa.eu. For plant-derived materials, methods might include maceration, sonication, or reflux extraction using appropriate solvents, followed by purification steps like column chromatography to isolate Desglucoruscin from other phytochemicals upol.czthieme-connect.comresearchgate.net. The goal is to minimize sample loss and maximize purity, ensuring the integrity of the analyte for downstream analyses nih.gov.

High-Resolution Chromatographic and Mass Spectrometric Approaches for Desglucoruscin Quantification and Metabolite Profiling

Chromatographic and mass spectrometric techniques are indispensable for the accurate quantification and detailed profiling of Desglucoruscin and its potential metabolites.

LC-MS/MS for Trace Analysis and Pharmacokinetic Studies in Preclinical Models

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the trace analysis and quantification of Desglucoruscin in preclinical research. This method offers high sensitivity, specificity, and selectivity, making it ideal for determining drug concentrations in complex biological matrices like plasma, serum, or tissue homogenates firalismolecularprecision.combiotrial.comnih.govnih.gov. LC-MS/MS allows for the separation of Desglucoruscin from endogenous compounds using liquid chromatography, followed by detection and quantification using mass spectrometry, often employing Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes for enhanced accuracy biotrial.comnih.govchromatographyonline.com. Studies involving steroidal saponins (B1172615), including those related to Desglucoruscin, have utilized HPLC-MS analysis for identification and quantification thieme-connect.comresearchgate.net. For pharmacokinetic (PK) studies in preclinical models, LC-MS/MS methods are developed and validated to track the absorption, distribution, metabolism, and excretion (ADME) of compounds, providing critical data for dose optimization and understanding in vivo behavior firalismolecularprecision.comnih.govdndi.org.

GC-MS for Sugar Moiety Analysis in Desglucoruscin Degradation and Biotransformation

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is particularly valuable for analyzing volatile and semi-volatile compounds, including the sugar moieties that may be present in Desglucoruscin or its degradation and biotransformation products mdpi.comnih.gov. GC-MS is widely employed for sugar identification and quantification, often requiring derivatization to enhance volatility and thermal stability nih.govmdpi.com. For instance, sugars can be converted into more volatile derivatives (e.g., silylated or oxime derivatives) prior to GC-MS analysis mdpi.com. This technique can provide insights into the composition of glycosidic linkages and the analysis of sugar degradation products, which is relevant when studying the metabolic fate or chemical stability of Desglucoruscin nih.gov. While direct applications of GC-MS for Desglucoruscin's sugar components are not extensively detailed in the provided snippets, its established utility in sugar analysis makes it a relevant tool for investigating its carbohydrate portions during biotransformation or degradation studies nih.govmdpi.com.

Development of Robust Bioanalytical Assays for Desglucoruscin in Preclinical Samples

The development of robust bioanalytical assays is a critical step in drug discovery and development, providing the necessary tools to quantify Desglucoruscin in preclinical samples with accuracy, precision, and reliability europa.eufiralismolecularprecision.compharmaron.com. These assays are essential for supporting pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Method validation, as per regulatory guidelines (e.g., FDA, EMA), is a key component, ensuring that the assay is fit for its intended purpose europa.eunih.govpharmaron.com. For Desglucoruscin, bioanalytical assays, likely employing LC-MS/MS, would be developed to establish calibration curves, determine limits of quantification (LOQ), assess selectivity, linearity, accuracy, precision, and stability in various biological matrices europa.eunih.govpharmaron.com. Such validated assays enable researchers to confidently measure Desglucoruscin concentrations in preclinical studies, facilitating informed decision-making regarding its potential therapeutic applications.

Emerging Research Avenues and Translational Perspectives for Desglucoruscin

Discovery of Novel Biological Activities of Desglucoruscin Beyond Established Areas

Research into Desglucoruscin has begun to uncover its potential beyond its initial identification as a plant-derived compound. Notably, Desglucoruscin is associated with ginsenosides, a class of compounds known for their diverse pharmacological properties and clinical importance wordpress.comirbis-nbuv.gov.ua. Studies suggest that Desglucoruscin, or compounds derived from it, may influence key physiological regulators such as insulin (B600854) receptors and cyclic adenosine (B11128) monophosphate (cAMP) levels wordpress.comirbis-nbuv.gov.ua. This association hints at potential roles in metabolic regulation, cellular signaling, and possibly anti-inflammatory or antioxidant pathways, areas that warrant further investigation.

Furthermore, Desglucoruscin serves as a substrate for enzymatic modifications. For instance, selective derhamnosylation of Desglucoruscin using enzymes derived from Aspergillus niger or Aspergillus terreus has been demonstrated to yield valuable compounds like isoquercitrin (B50326) researchgate.netresearchgate.net. Isoquercitrin itself is recognized for its chemoprotective and anti-cancer properties researchgate.net. This enzymatic transformation highlights Desglucoruscin's potential as a precursor molecule, suggesting that its own intrinsic biological activities, or those of its direct enzymatic derivatives, may extend into areas such as cellular protection and disease prevention.

Table 1: Enzymatic Modification of Desglucoruscin

| Substrate | Enzyme Source | Reaction Type | Product Yield | Reference |

| Desglucoruscin | Aspergillus niger K2 CCIM | Selective Derhamnosylation | 70% | researchgate.net |

| Desglucoruscin | Aspergillus terreus (recombinant α-L-rhamnosidase) | Selective Derhamnosylation | Not specified | researchgate.net |

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and characterizing Desglucoruscin in natural extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for precise identification due to its high sensitivity and specificity. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing Desglucoruscin from structurally similar compounds like ruscin derivatives. Validation via reference standards and spectral libraries is essential to ensure accuracy .

- Example Workflow :

Extract purification using column chromatography.

Compound isolation via preparative HPLC.

Structural confirmation using ¹H/¹³C NMR and high-resolution MS.

Q. How can researchers optimize the synthesis of Desglucoruscin to improve yield and purity?

- Methodological Answer : Semi-synthetic routes starting from ruscin (a glycosylated precursor) have shown higher efficiency than total synthesis. Key steps include:

- Enzymatic deglycosylation using β-glucosidase to remove glucose moieties.

- Solvent optimization (e.g., aqueous ethanol) to enhance reaction kinetics.

- Purification via recrystallization or flash chromatography.

- Critical Parameters :

- pH (optimal range: 5.0–6.0 for enzymatic activity).

- Temperature (25–30°C to avoid denaturation).

- Validation of purity via melting point analysis and HPLC-UV .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for Desglucoruscin (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, oxidative stress models). To address this:

Standardize Assay Conditions : Use consistent cell lines (e.g., HepG2 for liver studies) and ROS detection methods (e.g., DCFH-DA fluorescence).

Dose-Response Analysis : Test a broad concentration range (e.g., 1–100 µM) to identify biphasic effects.

Mechanistic Studies : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling to elucidate pathways affected at different doses.

- Example Conflict Resolution : A 2024 study attributed pro-oxidant effects to high-dose Desglucoruscin (>50 µM) activating Nrf2/ARE pathways, while low doses (<10 µM) upregulated endogenous antioxidants like glutathione .

Q. How can researchers design robust in vivo studies to validate Desglucoruscin’s pharmacological potential while minimizing confounding variables?

- Methodological Answer :

- Animal Models : Select genetically homogeneous strains (e.g., C57BL/6 mice) to reduce variability.

- Dosing Regimens : Use pharmacokinetic (PK) studies to determine optimal dosing intervals and bioavailability.

- Control Groups : Include sham-treated and positive-control cohorts (e.g., quercetin for antioxidant studies).

- Endpoint Validation : Combine histological analysis with biochemical markers (e.g., SOD activity, lipid peroxidation levels).

- Data Interpretation : A 2023 study highlighted the importance of gut microbiota in modulating Desglucoruscin’s effects, necessitating microbiome profiling in in vivo designs .

Q. What computational tools are effective for predicting Desglucoruscin’s molecular targets and mechanisms of action?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against target libraries (e.g., kinases, GPCRs).

- Network Pharmacology : Use STRING or Cytoscape to map protein-protein interaction networks.

- Machine Learning : Train models on existing bioactivity data to predict novel targets.

Data Contradiction Analysis Table

Key Methodological Guidelines

- Reproducibility : Document experimental protocols in detail (e.g., solvent ratios, instrument settings) and deposit raw data in repositories like Zenodo .

- Data Validation : Use orthogonal methods (e.g., ELISA + Western blot) to confirm key findings .

- Ethical Compliance : Obtain institutional approval for biological studies and adhere to ARRIVE guidelines for in vivo research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.